molecular formula C17H15N3O B2711924 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide CAS No. 860784-19-6

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide

Cat. No.: B2711924
CAS No.: 860784-19-6
M. Wt: 277.327
InChI Key: HAEJWHHBTJLTBT-UHFFFAOYSA-N
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Description

N-(3-Imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a cyclopropanecarboxamide group via a phenyl bridge. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases and G-protein-coupled receptors .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(12-7-8-12)18-14-5-3-4-13(10-14)15-11-20-9-2-1-6-16(20)19-15/h1-6,9-12H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJWHHBTJLTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions . The reaction typically proceeds in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide is in the development of cancer therapies. Research has shown that imidazo[1,2-a]pyridine derivatives can act as selective inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a study identified a series of imidazo[1,2-a]pyridine derivatives that demonstrated potent inhibition of PI3Kα, with one compound exhibiting nanomolar potency and significant antiproliferative activity against various cancer cell lines .

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. Compounds that inhibit specific viral enzymes or pathways can potentially serve as antiviral agents. The structural modifications of imidazo[1,2-a]pyridine have been linked to enhanced activity against viral targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the imidazo[1,2-a]pyridine core through condensation reactions.
  • Introduction of the cyclopropanecarboxamide moiety via coupling reactions.

A practical two-step synthesis method has been reported for related compounds, which could be adapted for synthesizing this specific derivative .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound against various cell lines. These studies typically assess:

  • Cytotoxicity
  • Mechanisms of cell cycle arrest
  • Induction of apoptosis

For instance, compounds derived from imidazo[1,2-a]pyridine have shown significant effects on cell cycle dynamics and apoptosis induction in breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents on the imidazo ring and phenyl groups can significantly influence biological activity and selectivity towards targeted pathways .

Case Studies

Study ReferenceCompound TestedTargetKey Findings
Imidazo[1,2-a]pyridine derivativesPI3KαIdentified potent inhibitors with nanomolar potency
Imidazo derivativesViral enzymesShowed potential antiviral activity
C6-substituted imidazo derivativesRab geranylgeranyl transferaseDisrupted prenylation in cancer cells

Mechanism of Action

The mechanism of action of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Bioactivity : Bromination at positions 5 or 6 of the imidazo[1,2-a]pyridine ring (e.g., compounds in ) introduces steric and electronic effects that may alter binding kinetics. For instance, bromine at position 6 could hinder interactions with hydrophobic kinase pockets compared to position 5 .
  • Heterocycle Modifications : Compound 33 incorporates a 1,2,4-oxadiazole group, which enhances hydrogen-bonding capacity and rigidity, contributing to its potent GSK-3β inhibition (49 nM IC₅₀) . In contrast, the parent compound lacks this moiety, suggesting reduced specificity for GSK-3β.
  • Kinase Selectivity : Tozasertib Lactate, though sharing the cyclopropanecarboxamide group, diverges significantly in its heterocyclic architecture, targeting Aurora kinases rather than Fyn or GSK-3β . This highlights the critical role of the core scaffold in determining target selectivity.

Biological Activity

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound this compound combines the structural motifs of imidazo[1,2-a]pyridine with cyclopropanecarboxamide, potentially enhancing its pharmacological profile.

2. Synthesis of this compound

The synthesis typically involves multi-step reactions starting from readily available imidazo[1,2-a]pyridine derivatives. Recent methodologies have utilized catalytic systems to facilitate the formation of the desired cyclopropane structure while ensuring high yields and functional group compatibility. For example, a two-step synthesis involving the Sandmeyer reaction has shown promise in producing these compounds efficiently .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Research indicates that this compound may act as an inhibitor for certain kinases and phosphatases involved in cell signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains and possibly some fungi, although specific mechanisms remain under investigation.

3.2 Case Studies and Findings

Several studies have explored the biological effects of similar imidazo[1,2-a]pyridine derivatives:

  • A study reported that imidazo[1,2-a]pyridine derivatives exhibited significant inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in immune regulation . This suggests that this compound may also influence immune responses.
  • Another investigation into related compounds demonstrated anti-inflammatory effects in murine models by modulating cytokine release . This could imply that our compound may possess similar anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
ENPP1 InhibitionIC50 = 5.70 nM
Antimicrobial ActivityEffective against S. aureusPreliminary Findings
Anti-inflammatory ResponseReduced cytokine levels

5.

This compound shows promise as a biologically active compound with potential applications in therapeutic areas such as oncology and infectious diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.

6. Future Directions

Further studies should focus on:

  • In vivo Testing : To evaluate the therapeutic efficacy and safety profiles.
  • Mechanistic Studies : To clarify how this compound interacts with specific biological targets.
  • Structural Modifications : To enhance activity and selectivity against desired targets.

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